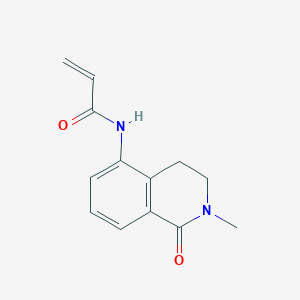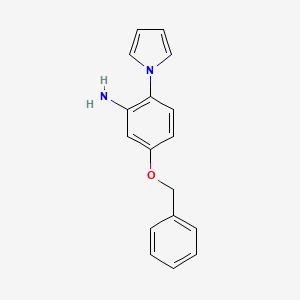
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a derivative of aniline, which is a common organic compound used in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately triggers the apoptosis of cancer cells. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has also been shown to exhibit antibacterial and antifungal activity. In vivo studies have shown that 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can reduce the size of tumors in animal models of breast cancer. However, the effects of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline in lab experiments is its relatively simple synthesis method and high yield. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is also a versatile compound that can be used in various applications, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations of using 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is its potential toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline. One direction is to investigate its potential as a therapeutic agent for other types of cancer, such as lung cancer and prostate cancer. Another direction is to explore its potential as a fluorescent probe for detecting other types of metal ions in biological systems. Additionally, further research is needed to determine the safety and efficacy of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline in vivo and to develop new methods for synthesizing and purifying 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline.
Synthesemethoden
The synthesis of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline involves the reaction of aniline with benzyl bromide and pyrrole in the presence of a catalyst. The reaction takes place under reflux conditions and produces 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline as a white solid with a melting point of 132-136°C. The purity of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been shown to exhibit promising activity against cancer cells, particularly in breast cancer. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been used as a starting material for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
5-phenylmethoxy-2-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-16-12-15(20-13-14-6-2-1-3-7-14)8-9-17(16)19-10-4-5-11-19/h1-12H,13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAPIBRZAYOYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N3C=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2878306.png)
![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2878307.png)
![[1-(3-Bromophenyl)tetrazol-5-yl]methanamine](/img/structure/B2878308.png)
![N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2878311.png)
![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2878315.png)

![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)
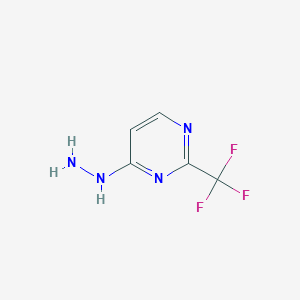

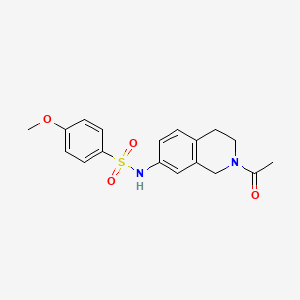
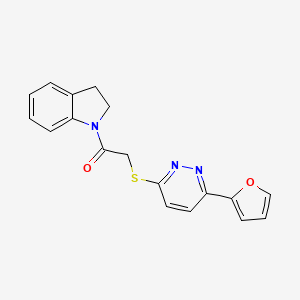
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
